

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-986166

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Udifitimod |           |
| Cat. No.:            | B606292    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BMS-986166 is a novel, orally administered small molecule that acts as a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P, which is a partial agonist of the S1P1 receptor.[1][2] This mechanism of action leads to the sequestration of lymphocytes in lymph nodes, thereby reducing the number of circulating lymphocytes and exerting an immunomodulatory effect.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BMS-986166, based on available preclinical and clinical data.

### **Mechanism of Action: S1P1 Receptor Modulation**

BMS-986166, through its active phosphate metabolite (BMS-986166-P), selectively targets the S1P1 receptor. The binding of BMS-986166-P to the S1P1 receptor on lymphocytes induces receptor internalization, rendering the cells unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. This "functional antagonism" leads to a reversible reduction in peripheral blood lymphocyte counts.[1] Unlike some other S1P1 modulators, BMS-986166-P is a partial agonist, which may contribute to an improved safety profile, particularly concerning cardiovascular effects.



## Signaling Pathway of BMS-986166-P at the S1P1 Receptor



Click to download full resolution via product page

Caption: BMS-986166-P partially activates the S1P1 receptor, leading to Gi signaling and receptor internalization, which results in lymphocyte sequestration.

#### **Pharmacokinetics**

BMS-986166 is orally bioavailable and is converted to its active phosphate metabolite, BMS-986166-P. The pharmacokinetic profiles of both the parent compound and its active metabolite have been characterized in preclinical species and in healthy human subjects.

#### **Preclinical Pharmacokinetics**

While specific quantitative data from preclinical studies in various animal models are not fully detailed in publicly available literature, studies in rats and mice have demonstrated excellent pharmacokinetic properties, including efficient reduction of blood lymphocyte counts.

#### **Clinical Pharmacokinetics in Healthy Volunteers**

Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies (NCT02790125 and NCT03038711) have been conducted in healthy volunteers.

Table 1: Summary of Clinical Pharmacokinetic Parameters of BMS-986166 and BMS-986166-P in Healthy Adults



| Parameter      | BMS-986166                                                                                                 | BMS-986166-P                                                                                               | Reference |
|----------------|------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Linearity      | Dose-proportional<br>exposure over 0.75 to<br>5 mg (single dose)<br>and 0.25 to 1.5 mg<br>(multiple doses) | Dose-proportional<br>exposure over 0.75 to<br>5 mg (single dose)<br>and 0.25 to 1.5 mg<br>(multiple doses) |           |
| Tmax (median)  | 9.0 - 15.0 hours<br>(multiple doses)                                                                       | 6.0 - 9.0 hours<br>(multiple doses)                                                                        |           |
| Half-life (t½) | 276 - 321 hours                                                                                            | 270 - 304 hours                                                                                            | -         |

Note: Detailed Cmax and AUC values for each dose cohort are not publicly available in a tabulated format.

### **Pharmacodynamics**

The primary pharmacodynamic effect of BMS-986166 is a dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood.

#### **Clinical Pharmacodynamics in Healthy Volunteers**

In the multiple ascending dose study, BMS-986166 administered daily for 28 days resulted in a dose-related decrease in ALC.

Table 2: Median Nadir Lymphocyte Reduction in Healthy Volunteers (MAD Study)

| Daily Dose of BMS-<br>986166 | Median Nadir<br>Lymphocyte<br>Reduction from<br>Baseline (%) | Time to ALC<br>Recovery After<br>Last Dose | Reference |
|------------------------------|--------------------------------------------------------------|--------------------------------------------|-----------|
| 0.25 mg                      | 53.7%                                                        | 14 days                                    |           |
| 0.75 mg                      | 75.9%                                                        | 14-21 days                                 | •         |
| 1.5 mg                       | 81.9%                                                        | 7 days                                     | -         |



Dose-related, clinically insignificant reductions in heart rate were also observed compared to placebo.

# Experimental Protocols Bioanalytical Method for BMS-986166 and BMS-986166P

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of BMS-986166 and its active phosphate metabolite, BMS-986166-P, in blood.

Workflow for LC-MS/MS Bioanalysis





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Population Pharmacokinetic Analysis of BMS-986166, a Novel Selective Sphingosine-1-Phosphate-1 Receptor Modulator, and Exposure-Response Assessment of Lymphocyte Counts and Heart Rate in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-986166]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606292#pharmacokinetics-and-pharmacodynamics-of-bms-986166]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com